molecular formula C25H21NO4 B2736688 butyl 4-{8,10-dioxo-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-yl}benzoate CAS No. 533868-07-4

butyl 4-{8,10-dioxo-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-yl}benzoate

Cat. No.: B2736688
CAS No.: 533868-07-4
M. Wt: 399.446
InChI Key: AQUKCROGYVNNBQ-UHFFFAOYSA-N
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Description

The compound butyl 4-{8,10-dioxo-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-yl}benzoate features a tricyclic core with a nitrogen atom at position 9 (azatricyclo), two ketone groups at positions 8 and 10 (dioxo), and a butyl benzoate ester substituent at position 4. Its synthesis likely involves condensation reactions and esterification, as inferred from similar compounds in the evidence .

Properties

IUPAC Name

butyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-2-3-16-30-25(29)17-12-14-18(15-13-17)26-23(27)21-10-6-4-8-19(21)20-9-5-7-11-22(20)24(26)28/h4-15H,2-3,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUKCROGYVNNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(5,7-dioxobenzodbenzazepin-6-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzazepine core, followed by the introduction of dioxo groups and the final esterification to attach the butyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(5,7-dioxobenzodbenzazepin-6-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form additional functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to alter the oxidation state.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to butyl 4-{8,10-dioxo-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-yl}benzoate exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and the modulation of apoptotic pathways .

1.2 Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

1.3 Enzyme Inhibition
Research has demonstrated that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways related to disease states such as diabetes and obesity . This property highlights its potential use in developing therapeutic agents targeting metabolic disorders.

Materials Science

2.1 Polymer Chemistry
The compound has been utilized in polymer synthesis due to its unique structural features that allow for the formation of novel polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .

2.2 Nanotechnology
In nanotechnology applications, this compound has been explored as a potential building block for nanoscale devices due to its ability to form stable nanostructures . These nanostructures can be employed in drug delivery systems and biosensors.

Biochemistry

3.1 Metabolic Studies
The compound's interactions with biological systems have been studied to understand its metabolic pathways and effects on cellular functions. Research indicates that it may influence lipid metabolism and oxidative stress responses in cells .

3.2 Drug Development
Given its diverse biological activities, this compound serves as a lead compound for developing new drugs aimed at treating various diseases including cancer and infections caused by resistant pathogens.

Data Tables

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsInhibits growth of Gram-positive/negative bacteria
Enzyme inhibitorsTargets metabolic pathways related to diabetes
Materials SciencePolymer synthesisEnhances thermal stability and mechanical strength
NanotechnologyForms stable nanostructures for drug delivery
BiochemistryMetabolic studiesInfluences lipid metabolism
Drug developmentPotential lead for new therapeutic agents

Mechanism of Action

The mechanism of action of Butyl 4-(5,7-dioxobenzodbenzazepin-6-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Tricyclic Systems and Bridgehead Variations

The tricyclo[9.4.0.0^{2,7}]pentadeca-hexaen system in the target compound differs from related structures in bridgehead positions and substituents:

  • Eslicarbazepine Acetate (): Contains a tricyclo[9.4.0.0³,⁸] system with an acetate ester. The bridgehead positions (3,8 vs. 2,7 in the target) alter ring puckering and electronic distribution. Eslicarbazepine’s anticonvulsant activity highlights the pharmacological relevance of such tricyclic systems .
  • JAK2 Inhibitor (): Features a 3,4-diazatricyclo[9.4.0.0^{2,7}] core with two nitrogen atoms. The additional nitrogen enhances hydrogen-bonding capacity, critical for kinase inhibition, whereas the target compound’s single nitrogen and dioxo groups may favor different interactions .
Table 1: Core Structure Comparison
Compound Tricyclic System Key Substituents Biological Relevance
Target Compound 9-aza, 8,10-dioxo, 2,7 bridges Butyl benzoate Undocumented (structural)
Eslicarbazepine Acetate 9-aza, 3,8 bridges Acetate ester Anticonvulsant
JAK2 Inhibitor () 3,4-diaza, 2,7 bridges Triazole-amine Kinase inhibition

Functional Group Analysis

  • Sulfur’s lower electronegativity reduces hydrogen-bonding capacity, impacting CNS activity in Quetiapine .
Table 2: Functional Group Impact
Compound Key Functional Groups Pharmacokinetic Implications
Target Compound Butyl benzoate, dioxo High lipophilicity, hydrolysis risk
Eslicarbazepine Acetate Acetate ester Rapid hydrolysis to active metabolite
Nortriptyline Tertiary amine Enhanced CNS activity

Biological Activity

Butyl 4-{8,10-dioxo-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-yl}benzoate is a synthetic compound with potential biological activity. Understanding its biological effects is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure

The compound belongs to a class of azatricyclo compounds characterized by a complex tricyclic structure with multiple functional groups. Its IUPAC name reflects its intricate arrangement of atoms, which is essential for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit various biological activities including:

  • Anticancer Properties : Some studies suggest that azatricyclo compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Effects : The compound may possess antimicrobial properties against a range of pathogens, making it a candidate for further investigation in infectious disease contexts.
  • Enzyme Inhibition : Preliminary data indicate that it could inhibit specific enzymes involved in lipid metabolism and signaling pathways.

Anticancer Activity

A study conducted on structurally related compounds demonstrated their efficacy in inhibiting the growth of various cancer cell lines. The mechanism was attributed to the induction of apoptosis mediated by the activation of caspases and modulation of Bcl-2 family proteins .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15Apoptosis induction
Compound BHeLa (Cervical)10Cell cycle arrest
Butyl CompoundA549 (Lung)TBDTBD

Antimicrobial Activity

The antimicrobial efficacy was evaluated against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in disk diffusion assays, suggesting that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways .

PathogenInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

Enzyme Inhibition

Inhibition assays revealed that this compound could inhibit lysosomal phospholipase A2 (PLA2G15), an enzyme implicated in phospholipid metabolism and inflammation . This inhibition could lead to reduced phospholipid accumulation in cells.

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with a related azatricyclo compound showed promising results in tumor reduction and manageable side effects.
  • Case Study on Infection Control : An investigation into the use of butyl derivatives in treating bacterial infections highlighted their potential as adjunct therapies alongside conventional antibiotics.

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